molecular formula C17H19ClN4O2S B2396114 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea CAS No. 941975-37-7

1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea

Cat. No. B2396114
M. Wt: 378.88
InChI Key: VOQUYJOJFTYQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea, also known as CP-544326, is a synthetic compound that acts as a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that regulate a variety of physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. CP-544326 has been studied for its potential therapeutic applications in treating sleep disorders, obesity, and addiction.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea involves the reaction of 4-chloroaniline with 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine in the presence of a coupling agent to form the intermediate product, which is then treated with urea to obtain the final product.

Starting Materials
4-chloroaniline, 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine, coupling agent, urea

Reaction
Step 1: 4-chloroaniline is reacted with 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product., Step 2: The intermediate product is then treated with urea in the presence of a base, such as triethylamine, to obtain the final product, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea.

Mechanism Of Action

1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. By blocking the activation of this receptor, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea inhibits the release of orexin neuropeptides, which are involved in regulating wakefulness, appetite, and reward-seeking behavior.

Biochemical And Physiological Effects

1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of the neurotransmitter GABA in certain brain regions, which may contribute to its sedative effects. Additionally, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been shown to reduce the levels of the stress hormone corticosterone, which may contribute to its anxiolytic effects.

Advantages And Limitations For Lab Experiments

One advantage of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea is its selectivity for the orexin-1 receptor, which allows for more precise targeting of this receptor compared to other compounds that may affect multiple receptors. However, one limitation of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea is its relatively short half-life, which may require frequent dosing in preclinical studies.

Future Directions

There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea. One area of interest is its potential therapeutic applications in treating sleep disorders, obesity, and addiction in humans. Additionally, further research is needed to better understand the mechanisms underlying its sedative and anxiolytic effects, as well as its potential side effects and interactions with other drugs. Finally, there is a need for the development of longer-acting formulations of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea for use in clinical settings.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to improve sleep latency and increase total sleep time in animal models of insomnia. Additionally, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been investigated for its potential to reduce food intake and body weight in animal models of obesity. Furthermore, it has been studied for its potential to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-11-14(15(23)22-9-3-2-4-10-22)25-17(19-11)21-16(24)20-13-7-5-12(18)6-8-13/h5-8H,2-4,9-10H2,1H3,(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQUYJOJFTYQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea

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